1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

Fluorination Kinetics Reagent Reactivity Scale N-F Electrophiles

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (SynFluor, MEC-31) is a middle-tier electrophilic fluorinating agent (k2 = 6.76 × 10⁻² M⁻¹ s⁻¹) ideal for substrates prone to over-fluorination. Its bipyridinium core enables complete recyclability, reducing waste and cost per kg of fluorinated product. High effective fluorine content (103.3 g/kg) and broad substrate scope make it a workhorse reagent for medicinal chemistry. Safer alternative to elemental fluorine. Recent application as terminal oxidant in iodoarene-catalyzed fluorination further expands its utility. Choose SynFluor for reproducible, sustainable fluorination at any scale.

Molecular Formula C10H8B2F10N2
Molecular Weight 367.8 g/mol
CAS No. 178439-26-4
Cat. No. B068193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
CAS178439-26-4
Molecular FormulaC10H8B2F10N2
Molecular Weight367.8 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F
InChIInChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1
InChIKeyIDFABAACDRPWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (CAS 178439-26-4): Procurement Guide and Class Overview for the Electrophilic Fluorinating Agent SynFluor


1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate), also known as MEC-31 or SynFluor (CAS 178439-26-4), is a stable, crystalline, electrophilic fluorinating agent belonging to the N-fluoropyridinium salt class [1]. This compound features a bipyridinium core with two electrophilic N-F moieties, enabling it to act as a potent, dual-source fluorine donor. It is a key reagent in organic synthesis, valued for its high effective fluorine content and tunable reactivity [2]. The reagent's physical and chemical stability, along with its capacity for complete recycling, distinguishes it within the landscape of modern fluorination methods [3].

Why Generic 'N-F Reagent' Procurement Fails: The Need for Precise 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (178439-26-4) Selection


Selecting an electrophilic fluorinating reagent based solely on the 'N-F reagent' class is a high-risk strategy due to the extreme, often orders-of-magnitude, variance in their reactivity profiles. As established by a quantitative kinetic scale, the rate of reaction between different N-F reagents and a given nucleophile can span over eight orders of magnitude [1]. Even within the N,N'-difluorobipyridinium salt subclass, the precise isomeric structure is critical; the fluorinating capability of the 2,2'-isomer (the target compound) is significantly greater ('≫') than that of the 2,4'-, 3,3'-, and 4,4'-isomers [2]. This disparity in power, driven by the electron density at the nitrogen, means a less potent, incorrectly selected analog will likely fail to fluorinate a deactivated substrate, while a more potent one may lead to over-fluorination or decomposition. Therefore, substituting the specific 1,1′-difluoro-2,2′-bipyridinium bis(tetrafluoroborate) with a generic alternative without considering its precise reactivity tier and physical properties will jeopardize reaction success and reproducibility.

Quantitative Evidence Guide: Verifiable Differentiation of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) from Closest Analogs


Kinetic Reactivity Tier: SynFluor (1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)) is Positioned in the Middle of the N-F Reagent Power Scale, Offering a Balance Between Potency and Selectivity

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (SynFluor) is a moderately reactive N-F reagent, occupying a middle tier in the experimentally-determined kinetic reactivity scale of ten common fluorinating agents. Its reactivity is significantly lower than the powerful Selectfluor and NFSI reagents, but higher than many less-reactive N-fluoropyridinium salts [1].

Fluorination Kinetics Reagent Reactivity Scale N-F Electrophiles

Effective Fluorine Content: 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) Delivers 103.3 g/kg of Active Fluorine, a Key Metric for Reagent Economy and Atom Efficiency

A critical procurement metric for fluorinating agents is their 'effective fluorine content,' which directly impacts reagent economy and waste generation. 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) possesses a high effective fluorine content of 103.3 g/kg, a value established in its seminal characterization paper [1]. This is a key differentiator from many other N-F reagents.

Atom Economy Reagent Cost-Efficiency Fluorination Yield

Isomeric Purity and Activity: The 2,2'-Isomer (1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)) is the Most Reactive Bipyridinium Salt, with Reactivity 'Much Greater Than' Other Isomers

The fluorination power of N,N'-difluorobipyridinium salts is highly dependent on the position of the nitrogen atoms. A direct head-to-head reactivity comparison demonstrates that the 2,2'-isomer (the target compound) is vastly superior to its structural analogs. The study concludes that the fluorinating capability decreases in the order: 2,2'- ≫ 2,4' > 3,3'- ≈ 4,4'-isomer [1].

Isomeric Purity Reagent Potency Structure-Activity Relationship

Complete Reagent Recyclability: 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) Can Be Quantitatively Recovered and Regenerated, Offering a Closed-Loop System Uncommon Among N-F Reagents

A unique and economically valuable property of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (MEC-31) is its ability to be completely recycled, including its counter-anion, after the fluorination reaction. A patent describes a process where the precursor, 2,2'-bipyridine, is recovered as a crystalline precipitate and can be regenerated back to the active N-F reagent [1]. This feature was highlighted as a 'perfect recycled fluorination system' for lower-cost industrial processes [2].

Sustainable Chemistry Process Economics Reagent Recycling

Optimized Research and Industrial Scenarios for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) Based on Evidence


Fluorination of Moderately Reactive 1,3-Dicarbonyl and Enolate Systems Where Selectfluor is Too Aggressive

Based on its intermediate kinetic reactivity (k2 = 6.76 × 10⁻² M⁻¹ s⁻¹ for 1d-enol) , 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is the ideal reagent for substrates that are prone to over-fluorination or decomposition with more potent agents like Selectfluor. Its 'middle-tier' power allows for the controlled mono- or di-fluorination of β-diketones, β-ketoesters, and related enolates, achieving high yields under mild conditions as demonstrated in the fluorination of 1,3-dicarbonyl compounds [1].

Large-Scale Process Development Requiring Cost-Effective and Sustainable Fluorination

For process chemistry and scale-up, the complete recyclability of this compound is a decisive procurement factor [2]. The ability to recover and regenerate the 2,2'-bipyridine precursor reduces waste streams and dramatically lowers the overall cost per kilogram of fluorinated product. This makes it a preferred choice over single-use reagents like Selectfluor or NFSI in industrial settings where sustainability and process economics are paramount [1].

Discovery Chemistry Campaigns Requiring a Tunable and General-Purpose Electrophilic Fluorinating Agent

Its broad substrate scope, including β-diketones, phenols, anisoles, and steroid derivatives , combined with its high effective fluorine content (103.3 g/kg) [3], makes 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) an excellent 'workhorse' reagent for medicinal chemistry. It serves as a powerful, yet safe-to-handle, alternative to elemental fluorine gas, enabling the rapid generation of fluorinated analogs in drug discovery programs without the need for specialized equipment.

Iodoarene-Catalyzed Fluorination Using the Reagent as a Recoverable Terminal Oxidant

A recent application highlights its use as a new terminal oxidant in iodoarene-catalyzed fluorination, enabling the difluorination of simple alkenes and the fluorination of 1,3-dicarbonyl compounds in good to high yields [4]. This method offers a simpler catalytic cycle and the added benefit of being able to recover the 2,2'-bipyridine core post-reaction, aligning with green chemistry principles [2].

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